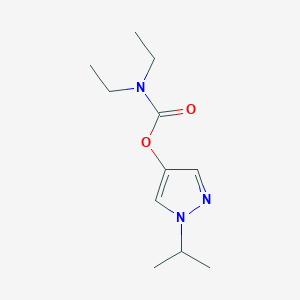
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a diethylcarbamate group.
準備方法
The synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. These methods often include the use of catalysts to enhance reaction rates and improve product purity.
化学反応の分析
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamate group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce amines.
科学的研究の応用
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrazole derivatives, which are important in medicinal chemistry.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. It may serve as a precursor for the synthesis of specialty chemicals and polymers.
作用機序
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The molecular pathways involved in these interactions depend on the specific biological context and the target molecules.
類似化合物との比較
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate can be compared with other similar compounds, such as:
1-(Propan-2-yl)-1H-pyrazol-4-yl methylcarbamate: This compound has a similar structure but contains a methylcarbamate group instead of a diethylcarbamate group. The difference in the carbamate group may affect the compound’s reactivity and biological activity.
1-(Propan-2-yl)-1H-pyrazol-4-yl ethylcarbamate: This compound contains an ethylcarbamate group, which may result in different chemical and biological properties compared to the diethylcarbamate derivative.
1-(Propan-2-yl)-1H-pyrazol-4-yl phenylcarbamate: The presence of a phenylcarbamate group introduces aromaticity, potentially altering the compound’s interactions with biological targets and its overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
88559-00-6 |
|---|---|
分子式 |
C11H19N3O2 |
分子量 |
225.29 g/mol |
IUPAC名 |
(1-propan-2-ylpyrazol-4-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H19N3O2/c1-5-13(6-2)11(15)16-10-7-12-14(8-10)9(3)4/h7-9H,5-6H2,1-4H3 |
InChIキー |
XATPMQOVDAJRNL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)OC1=CN(N=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)

![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
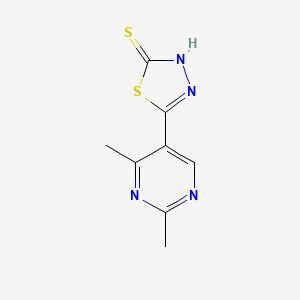
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
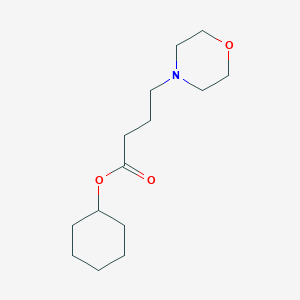
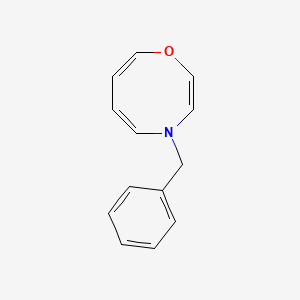

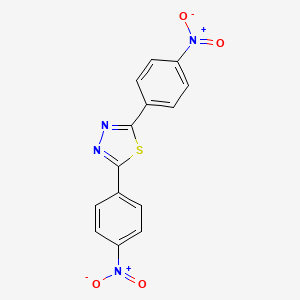
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
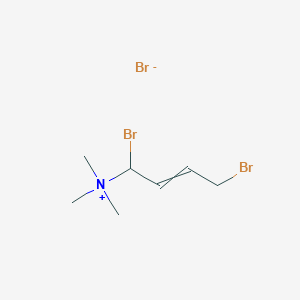
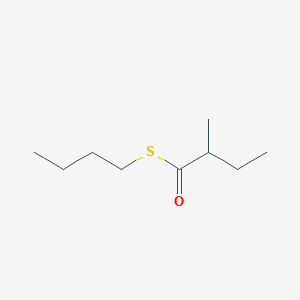
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
